molecular formula C11H13N3O3 B2729541 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 956738-89-9

3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2729541
CAS No.: 956738-89-9
M. Wt: 235.243
InChI Key: VXSYCMZIGHJHSF-UHFFFAOYSA-N
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Description

Historical Development of Hydantoin Research

Hydantoin chemistry traces its origins to 1861, when Adolf von Baeyer first isolated the parent compound during his investigations into uric acid derivatives. The structural elucidation of hydantoin (C₃H₄N₂O₂) revealed a five-membered heterocyclic ring containing two nitrogen atoms and two ketone groups, which became the template for extensive derivatization. Friedrich Urech’s 1873 synthesis of 5-methylhydantoin via the reaction of alanine sulfate with potassium cyanate marked the first systematic exploration of substitution patterns. By the early 20th century, Heinrich Biltz’s synthesis of 5,5-diphenylhydantoin (later named phenytoin) unlocked the anticonvulsant properties of the scaffold, culminating in its clinical adoption by Merritt and Putnam in 1938. These milestones established hydantoins as a versatile platform for drug discovery.

Pharmacological Importance of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione core exhibits remarkable adaptability, enabling targeted modifications for diverse therapeutic applications:

  • Anticonvulsants : Phenytoin and fosphenytoin modulate voltage-gated sodium channels, stabilizing neuronal membranes and preventing seizure propagation.
  • Antidiabetic Agents : Structural analogs like 5-(4-hydroxybenzylidene)imidazolidine-2,4-dione demonstrate glucose-lowering effects by inhibiting protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling.
  • Muscle Relaxants : Dantrolene, a hydantoin derivative, inhibits ryanodine receptors to treat malignant hyperthermia.
  • Oncology : Emerging research highlights hydantoin derivatives as modulators of apoptosis and angiogenesis, with substituted analogs showing cytotoxicity against cancer cell lines.

The scaffold’s pharmacophore flexibility allows for strategic substitutions at the N1, N3, C5, and exocyclic positions, tailoring electronic, steric, and solubility properties for specific targets.

Contextualizing 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione within Hydantoin Chemistry

3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione incorporates three distinct modifications (Figure 1):

  • C5-Methyl Group : Enhances metabolic stability by sterically hindering oxidative degradation.
  • C5-4-Methoxyphenyl Substituent : Introduces aromaticity and lipophilicity, potentially improving blood-brain barrier penetration.
  • N3-Amino Group : Provides a hydrogen-bond donor site for interactions with enzymatic active sites, as seen in PTP1B inhibitors.

Compared to classical hydantoins like phenytoin, this compound’s substitutions may confer unique pharmacokinetic and target-binding profiles. For instance, the methoxy group’s electron-donating effects could alter π-π stacking interactions in receptor pockets, while the amino group facilitates solubility in aqueous environments.

Table 1: Structural Comparison of Select Hydantoin Derivatives

Compound C5 Substituents N3 Substituent Key Pharmacological Activity
Phenytoin 5,5-Diphenyl H Anticonvulsant
Dantrolene 5-(4-Hydroxyphenyl) H Muscle Relaxant
Tianjin Medical University Derivative 5-Benzylidene H Antidiabetic (33% inhibition)
3-Amino-5-(4-methoxyphenyl)-5-methyl 4-Methoxyphenyl, Methyl NH₂ Under Investigation

Research Objectives and Scope

This article aims to:

  • Synthesize existing knowledge on the imidazolidine-2,4-dione scaffold’s structure-activity relationships.
  • Evaluate the synthetic feasibility of 3-amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione using established hydantoin methodologies.
  • Propose mechanistic hypotheses for its potential antidiabetic and anticancer applications based on structural analogs.
  • Identify gaps in current research, particularly regarding its PTP1B inhibition capacity and metabolic stability.

By focusing on these objectives, this analysis seeks to advance the rational design of next-generation hydantoin-based therapeutics.

Properties

IUPAC Name

3-amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-11(9(15)14(12)10(16)13-11)7-3-5-8(17-2)6-4-7/h3-6H,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSYCMZIGHJHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)N)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine and glycine in the presence of a suitable catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Schiff Base Formation Route

The primary synthesis involves condensation of 4-methoxybenzylamine with glyoxylic acid derivatives . Key steps include:

  • Amine-carbonyl condensation : Formation of a Schiff base intermediate via nucleophilic attack of the amine on the carbonyl carbon.

  • Cyclization : Subsequent intramolecular cyclization under acidic or basic conditions to form the imidazolidine ring.

  • Functional group stabilization : Incorporation of the 4-methoxyphenyl substituent enhances ring stability and reactivity.

Reaction Conditions :

  • Solvents: Ethanol or methanol at elevated temperatures.

  • Catalysts: Acidic/base conditions to facilitate cyclization.

Bucherer–Bergs Reaction

This method employs α-amino nitriles and carbonyl compounds to form hydantoins under mild conditions :

  • Imine formation : Reaction of carbonyl compounds (e.g., aldehydes) with ammonium carbonate to generate iminium ions.

  • Cyanide incorporation : Addition of cyanide (e.g., KCN) to form aminonitriles.

  • Cyclization : Intramolecular attack by the amino group on the nitrile carbon to yield the imidazolidine ring.

Key Advantage : One-pot synthesis with reduced reaction times (e.g., 17–24 h for aminonitrile formation) .

Functional Group Reactivity

The compound’s reactivity stems from its amino, methoxy, and carbonyl groups :

  • Amino group : Participates in nucleophilic substitutions (e.g., alkylation) and acts as a hydrogen bond donor.

  • Methoxy group : Electron-donating effects enhance aromatic reactivity for electrophilic substitutions.

  • Carbonyl groups : Enable keto-enol tautomerism and serve as electrophilic sites for additions.

Stereoselective Transformations

Studies highlight stereoisomer-dependent biological activity , particularly in 5-HT7 receptor modulation . For example:

  • Racemic mixtures vs. enantiomers : Racemic pairs (e.g., compounds 2 and 6.4 ) show distinct antidepressant/anxiolytic profiles compared to individual enantiomers .

Functional Group Reactivity

Group Reaction Type Example Outcome
AminoNucleophilic substitutionAlkylation with alkyl halidesDerivatives for drug development
MethoxyElectrophilic aromatic substitutionNitration, halogenationModified aromatic reactivity
CarbonylAddition reactionsGrignard reagents, hydride reductionsRing-opening or functionalization

Analytical Data

  • Melting Point : Variations observed (e.g., 97–98°C for 5-methyl-5-pentylimidazolidine-2,4-dione) .

  • NMR : Characteristic peaks for imidazolidine protons (e.g., δ 10.58–10.78 ppm for NH groups) .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly as a potential drug candidate for:

  • Anti-inflammatory Agents : Studies suggest that it may inhibit enzymes involved in inflammatory pathways.
  • Anticancer Properties : Preliminary research indicates activity against certain cancer cell lines.

Organic Synthesis

3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its derivatives are explored for various biological activities, including:

  • Enzyme Inhibition : Targeting specific enzymes to modulate biological pathways.
  • Receptor Binding Studies : Investigating interactions with biological receptors to understand mechanisms of action.

Biological Studies

Research has shown that derivatives of this compound exhibit diverse biological activities, including:

  • Antimicrobial Effects : Some derivatives have demonstrated effectiveness against bacterial strains.
  • Neuroprotective Properties : Initial findings suggest potential benefits in neurodegenerative models.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnti-inflammatory, anticancerInhibits inflammatory enzymes; activity against cancer cells
Organic SynthesisBuilding block for heterocyclesFacilitates synthesis of complex compounds
Biological StudiesEnzyme inhibition, receptor bindingShows antimicrobial and neuroprotective effects

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a derivative of 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when tested on activated macrophages, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

In another study, the compound was tested against various cancer cell lines, including breast and colon cancer. The results showed that certain derivatives inhibited cell proliferation effectively, warranting further investigation into their mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Imidazolidine-2,4-dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 5-(4-Methoxyphenyl), 3-amino C₁₁H₁₃N₃O₃ 235.24 Moderate polarity (CCS = 151.4 Ų); potential hydrogen bonding via amino group
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 5-(4-Fluorophenyl) C₁₀H₉FN₂O₂ 222.19 Enhanced electronic effects due to fluorine; rigid conformation for selective cyclization
3-(4-Fluorophenethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione 5-(4-Methoxyphenyl), 3-(4-fluorophenethyl) C₁₉H₁₈FN₂O₃ 341.36 Increased lipophilicity; 78% synthetic yield; potential CNS activity
1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione 5-(4-Fluorophenyl), 1-(4-chlorophenylsulfonyl) C₁₆H₁₂ClFN₂O₄S 382.79 Aldose reductase inhibition (IC₅₀ = 0.45 µM); hypoglycemic activity
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione 5-(4-Chlorophenyl) C₁₀H₉ClN₂O₂ 224.65 Lower solubility due to chloro group; 45% synthetic yield
5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione 5-(4-Methoxyphenethyl) C₁₃H₁₆N₂O₃ 248.28 Extended alkyl chain improves membrane permeability

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-methoxyphenyl group in the target compound donates electrons via the methoxy (-OCH₃) group, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives) .
    • Fluorine in 5-(4-fluorophenyl) derivatives increases electronegativity, promoting stronger intermolecular interactions (e.g., C–F···H bonding) and metabolic stability .

Biological Activity

3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
  • CAS Number : 956738-89-9
  • Molecular Formula : C11_{11}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 222.24 g/mol

The biological activity of 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione has been associated with several pharmacological effects:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

In vitro studies have demonstrated the following effects:

  • Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7) and showed cytotoxic effects at concentrations ranging from 10 to 50 µM. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Cell LineIC50 (µM)
HeLa25
MCF-730

In Vivo Studies

A study conducted on animal models indicated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was suggested to involve apoptosis induction in tumor cells.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various imidazolidine derivatives, including our compound. It was found that the presence of the methoxy group significantly enhanced cytotoxicity against breast cancer cells.
  • Antimicrobial Efficacy :
    • Another research effort focused on the antimicrobial properties of imidazolidine derivatives. The study highlighted that 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 50 µg/mL.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the aromatic ring and substitution patterns significantly affect the biological activity of the compound. The methoxy group at the para position enhances both antioxidant and antimicrobial activities.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione, and what experimental conditions optimize yield?

The compound can be synthesized via cyclization of substituted hydrazides or thiosemicarbazides with appropriate carbonyl precursors. For example, in analogous imidazolidine-dione syntheses, refluxing a mixture of thiosemicarbazide derivatives (0.01 mol), chloroacetic acid (0.01 mol), and sodium acetate (0.02 mol) in DMF-acetic acid (5:10 mL) for 2 hours under controlled pH conditions yields the target scaffold . Purification typically involves recrystallization from DMF-ethanol. Optimizing reaction stoichiometry (e.g., excess oxocompound at 0.03 mol) improves yields by reducing side reactions .

Q. How can the structural configuration of this compound be validated using spectroscopic and crystallographic methods?

X-ray crystallography is the gold standard for confirming molecular geometry. For structurally related imidazolidine-diones, key bond lengths (e.g., C=O at ~1.21 Å) and angles (e.g., O5–C23–N4 ≈ 127°) align with sp² hybridization of the dione moiety . Infrared (IR) spectroscopy identifies characteristic NH stretches (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent effects: the 4-methoxyphenyl group typically shows a singlet for the methoxy protons (~δ 3.8 ppm) and aromatic protons split into doublets (J ≈ 8.5 Hz) .

Q. What are the critical purity and stability considerations for this compound under laboratory storage conditions?

Purity ≥95% is recommended for reproducible biological assays. Stability tests on analogous compounds indicate degradation under prolonged exposure to light or humidity. Storage in amber glass vials at –20°C under inert gas (N₂/Ar) preserves integrity. HPLC analysis with a C18 column (acetonitrile/water gradient) monitors degradation products, such as hydrolyzed dione rings .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The methoxy group (–OCH₃) acts as an electron-donating para-substituent, enhancing aromatic ring electron density. This increases susceptibility to electrophilic substitution (e.g., nitration) but reduces reactivity toward nucleophilic agents. Computational studies (DFT) on similar systems show a Hammett σₚ value of –0.27 for –OCH₃, correlating with reduced activation energy in electrophilic pathways . Contrastingly, steric hindrance from the methyl group at position 5 may limit access to the imidazolidine core in SN2 reactions .

Q. What strategies resolve contradictions in biological activity data across different assay models (e.g., enzyme inhibition vs. cellular cytotoxicity)?

Discrepancies often arise from assay-specific conditions. For example, a compound may inhibit isolated enzymes (IC₅₀ = 10 µM) but show poor cellular uptake due to low permeability. Mitigation strategies include:

  • Membrane permeability enhancement : Introduce lipophilic substituents (e.g., fluorinated groups) .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways .
  • Orthogonal assays : Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation) .

Q. How can computational methods (e.g., QM/MM, MD simulations) guide the design of derivatives with improved target binding affinity?

Quantum mechanics/molecular mechanics (QM/MM) simulations reveal key interactions between the dione moiety and biological targets. For example:

  • Hydrogen bonding : The NH group forms H-bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases).
  • π-Stacking : The 4-methoxyphenyl group engages in aromatic interactions with hydrophobic pockets . MD simulations predict stability of binding poses over 100-ns trajectories, prioritizing derivatives with lower RMSD fluctuations (<2 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.